Methyl 2-bromomethyl-4-trifluoromethylbenzoate

Description

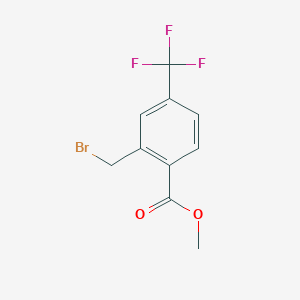

Methyl 2-bromomethyl-4-trifluoromethylbenzoate (CAS: 1214334-90-3) is a halogenated aromatic ester with the molecular formula C₉H₆BrF₃O₂ and a molecular weight of 283.04 g/mol . The compound features a bromomethyl group at the ortho position and a trifluoromethyl group at the para position relative to the ester functional group. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where bromine and trifluoromethyl groups are pivotal for modulating bioactivity and stability.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)8-3-2-7(10(12,13)14)4-6(8)5-11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDFQRXYVGZLEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20485097 | |

| Record name | methyl 2-bromomethyl-4-trifluoromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157652-26-1 | |

| Record name | Benzoic acid, 2-(bromomethyl)-4-(trifluoromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157652-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-bromomethyl-4-trifluoromethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20485097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The bromination of methyl 2-methyl-4-trifluoromethylbenzoate follows a free radical chain mechanism (Figure 1):

- Initiation : Peroxide initiators (e.g., benzoyl peroxide or AIBN) generate radicals under thermal or photolytic conditions.

- Propagation : Bromine radicals abstract a hydrogen atom from the methyl group, forming a benzylic radical.

- Termination : The benzylic radical reacts with molecular bromine (from N-bromosuccinimide, NBS) to yield the bromomethyl product.

The trifluoromethyl group’s strong electron-withdrawing effect stabilizes intermediate radicals, enhancing reaction efficiency.

Optimization of Reaction Conditions

Data from analogous brominations (Table 1) reveal critical parameters:

Table 1: Comparative Analysis of Bromination Conditions

| Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzoyl peroxide | CCl4 | 80 | 2 | 100 | |

| AIBN | CCl4 | 80 | 6 | 94 | |

| Dibenzoyl peroxide | CCl4 | 65 | 4.5 | 58 |

Key findings:

- Solvent choice : Carbon tetrachloride (CCl4) remains standard due to its inertness and ability to dissolve NBS. However, environmental concerns drive research into alternatives like acetonitrile.

- Initiator efficiency : Benzoyl peroxide achieves near-quantitative yields in shorter durations compared to AIBN, likely due to faster radical generation.

- Temperature : Reactions typically proceed at reflux (65–80°C), balancing reaction rate and side-product formation.

Alternative Bromination Strategies

Electrophilic Bromination

While less common, electrophilic bromination using Br2/FeBr3 has been explored for analogous compounds. However, the trifluoromethyl group’s meta-directing nature complicates regioselectivity, often leading to undesired para-bromination.

Oxidative Bromination

Sodium bromate (NaBrO3) and sodium bisulfite (NaHSO3) in aqueous/organic biphasic systems offer a metal-free alternative. This method generates bromine in situ, enabling milder conditions (25–40°C) but requires precise pH control to avoid ester hydrolysis.

Challenges and Mitigation Strategies

Byproduct Formation

Purification

Crude products often require column chromatography (hexane/ethyl acetate gradients) to remove succinimide byproducts. Recrystallization from ethanol/water mixtures offers a scalable alternative for high-purity isolates.

Industrial-Scale Considerations

Pilot-scale syntheses emphasize:

- Solvent recycling : CCl4 recovery via distillation reduces costs and environmental impact.

- Catalyst loading : Reducing peroxide initiator to 0.05–0.1 equivalents maintains efficiency while minimizing explosion risks.

- Flow chemistry : Continuous flow systems improve heat dissipation and reaction control, enhancing safety for exothermic brominations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromomethyl-4-trifluoromethylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Synthesis and Reactions

The synthesis of methyl 2-(bromomethyl)-6-(trifluoromethyl)benzoate involves brominating methyl 2-methyl-6-(trifluoromethyl)benzoate using bromine or N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction substitutes a hydrogen atom with a bromine atom on the methyl group via a radical mechanism.

Scientific Research Applications

- Chemistry: It serves as a building block in synthesizing complex organic molecules for pharmaceuticals and agrochemicals.

- Biology: It is investigated for potential biological activity and as a precursor for bioactive compounds. The electrophilic nature of the bromomethyl group makes it susceptible to nucleophilic attack, potentially leading to various biological interactions.

- Medicine: It is explored for potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.

- Industry: It is utilized in producing specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.

Example Reactions

Methyl 2-bromomethylbenzoate, a related compound, participates in reactions such as:

Mechanism of Action

The mechanism of action of methyl 2-bromomethyl-4-trifluoromethylbenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing effects, affecting the overall reaction pathway and product distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural similarities with methyl 2-bromomethyl-4-trifluoromethylbenzoate but differ in substituent positions or additional functional groups:

Compound A : Methyl 5-Bromo-2-Fluoro-4-(Trifluoromethyl)Benzoate (CAS: 2007915-72-0)

- Molecular Formula : C₁₀H₆BrF₄O₂

- Molecular Weight : 301.03 g/mol

- Substituents : Bromo (position 5), fluoro (position 2), and trifluoromethyl (position 4) .

Compound B : Methyl 5-Bromo-2-(Bromomethyl)-4-Fluorobenzoate (CAS: 2253789-54-5)

- Molecular Formula : C₉H₇Br₂FO₂

- Molecular Weight : 325.96 g/mol

- Substituents : Bromo (position 5), bromomethyl (position 2), and fluoro (position 4) .

- Key Differences : The bromomethyl group at position 2 enhances electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to the trifluoromethyl-substituted analog.

Comparative Data Table

Biological Activity

Methyl 2-bromomethyl-4-trifluoromethylbenzoate is a compound of growing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a bromomethyl group and a trifluoromethyl group, contribute to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound's lipophilicity and influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromomethyl group can be substituted by various nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in disease pathways, although specific targets remain to be fully elucidated.

- Antifibrotic Activity : Related compounds have shown promise in reducing connective tissue growth factor (CTGF) expression, indicating potential applications in treating fibrotic diseases .

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low cytotoxicity at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Case Studies

- In Vitro Studies : In studies involving cell lines such as HEK293T and PC3, this compound showed promising results in inhibiting cell proliferation without significant toxicity .

- In Vivo Studies : Further investigations into related compounds have demonstrated their ability to reduce fibrosis in animal models, suggesting that this compound may possess similar properties worth exploring in preclinical trials .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-bromobenzoate | Lacks trifluoromethyl group | Limited biological activity |

| Methyl 3-bromo-4-trifluoromethylbenzoate | Different positional isomer | Exhibits antimicrobial properties |

| Methyl 4-bromobenzoylfluoride | Contains fluorine instead of trifluoromethyl | Enhanced reactivity but variable biological activity |

The unique combination of functional groups in this compound provides it with distinct chemical properties, making it a valuable intermediate for further synthetic modifications aimed at enhancing biological activity.

Q & A

[Basic] What are the recommended safety precautions when handling Methyl 2-bromomethyl-4-trifluoromethylbenzoate in laboratory settings?

Methodological Answer:

- Eye Exposure: Immediately flush eyes with water for 10–15 minutes while holding eyelids open. Consult an ophthalmologist .

- Skin Contact: Wash affected areas with soap and water for ≥15 minutes. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation persists .

- Ingestion: Rinse mouth with water (if conscious) and contact a physician immediately .

- General Handling: Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light due to potential hydrolytic instability of bromomethyl groups .

[Basic] Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FTIR Spectroscopy: Monitor C-Br stretching vibrations (500–600 cm⁻¹) and CF₃ symmetric/asymmetric stretches (1100–1250 cm⁻¹) .

- Raman Spectroscopy: Complement FTIR for detecting aromatic ring vibrations and trifluoromethyl group signals .

- NMR (¹H/¹³C): Assign peaks using DEPT/HSQC:

- Bromomethyl protons: δ ~4.3–4.7 ppm (split due to coupling with adjacent substituents).

- CF₃ group: Distinct ¹⁹F NMR signal at δ ~-60 to -70 ppm .

- X-ray Crystallography: Resolve solid-state conformation, especially for verifying bromomethyl positioning relative to the trifluoromethyl group .

[Advanced] How can computational methods like DFT predict the reactivity of the bromomethyl group in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) to model bond dissociation energies (BDEs) for C-Br (≈220–240 kJ/mol) and assess nucleophilic substitution feasibility .

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., bromomethyl carbon) prone to nucleophilic attack .

- Transition State Modeling: Simulate SN2 pathways using polar aprotic solvents (e.g., DMF) and compare activation energies for different bases (e.g., K₂CO₃ vs. DBU) .

[Advanced] What strategies minimize byproducts during the synthesis of this compound?

Methodological Answer:

- Controlled Bromination: Use NBS (N-bromosuccinimide) under radical initiation (AIBN, 60–70°C) to selectively target the methyl group adjacent to the ester .

- Solvent Optimization: Employ anhydrous DCM or THF to suppress hydrolysis of the bromomethyl intermediate .

- Stoichiometric Monitoring: Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and quench excess brominating agents with Na₂S₂O₃ .

- Purification: Use flash chromatography (silica gel, gradient elution) to separate unreacted starting material and di-brominated byproducts .

[Basic] What critical parameters should be monitored during the purification of this compound via column chromatography?

Methodological Answer:

- Eluent Polarity: Adjust hexane:EtOAc ratios (8:2 to 6:4) to balance resolution and run time. High polarity eluents elute ester derivatives faster .

- Column Loading: Limit sample load to ≤5% of column volume to prevent band broadening.

- Detection: Use UV light (254 nm) to track aromatic rings or iodine vapor for bromine-containing bands .

[Advanced] How does the trifluoromethyl group influence the electronic properties of the aromatic ring, and how can this be experimentally verified?

Methodological Answer:

- Electron-Withdrawing Effect: The CF₃ group decreases electron density at the para position, enhancing electrophilic substitution resistance.

- Cyclic Voltammetry: Measure reduction potentials to quantify ring electron deficiency. Compare with non-CF₃ analogs (ΔE ≈ +0.2–0.3 V) .

- Hammett Constants: Use σₚ values (CF₃: σₚ ≈ 0.54) to predict substituent effects on reaction rates .

- Computational Analysis: Calculate NBO charges to visualize charge distribution perturbations caused by CF₃ .

[Advanced] Can cross-coupling reactions be applied to this compound? What catalytic systems are promising?

Methodological Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor for debromination side reactions .

- Buchwald-Hartwig Amination: Employ BrettPhos Pd G3 catalyst with primary amines (e.g., benzylamine) in toluene at 100°C .

- Challenges: Steric hindrance from the trifluoromethyl group may reduce yields. Pre-complexation with bulky ligands (e.g., XPhos) improves efficiency .

[Basic] What are the documented storage conditions for this compound to ensure stability?

Methodological Answer:

- Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation of the bromomethyl group .

- Moisture Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis .

- Short-Term Stability: Solutions in anhydrous DMSO remain stable for ≤72 hours at -20°C .

[Advanced] How can in vitro studies evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates (e.g., acetylthiocholine iodide) .

- Cytotoxicity Testing: Use MTT assays on HEK-293 or HeLa cells (IC₅₀ calculations) with cisplatin as a positive control .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative debromination or ester hydrolysis .

[Advanced] What analytical methods resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- HPLC-PDA: Quantify purity (>95%) and identify side products (e.g., di-substituted analogs) using C18 columns and acetonitrile/water gradients .

- Isotopic Labeling: Use ¹³C-labeled starting materials to trace carbon pathways and validate proposed mechanisms .

- Kinetic Modeling: Apply MATLAB or COPASI to fit rate constants and identify rate-limiting steps (e.g., bromine radical formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.